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molecular formula C12H13NO3 B118623 2-Acetyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid CAS No. 143767-54-8

2-Acetyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

Cat. No. B118623
M. Wt: 219.24 g/mol
InChI Key: CNBQGXOEOOVTPA-UHFFFAOYSA-N
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Patent
US08410130B2

Procedure details

A mixture of 2-acetyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (6.22 g, 20 mmol) and dimethyl acetylenedicarboxylate (4.26 g, 30 mmol) in acetic anhydride (50 mL) was heated at 60-70° C. for 3.5 hours. The reaction mixture was then cooled to room temperature and then evaporated under reduced pressure to dryness. The solid residue was recrystallized from ethanol to give 3-methyl-5,10-dihydropyrrolo[1,2-b]isoquinoline-1,2-dicarboxylic acid dimethyl ester 7.38 g, (94.4%); mp 155-158° C.; 1H NMR (DMSO-d6) δ δ 3.70 (3H, s, OMe), 3.86 (3H, s, COOMe), 3.89 (3H, s, COOMe), 4.41 (2H, s, CH2), 4.86 (2H, s, CH2), 7.01 (2H, d, J=8.5 Hz, ArH), 7.12 (1H, m, ArH), 7.22-7.25 (1H, m, ArH), 7.30-7.32 (1H, m, ArH), 7.37 (2H, d, J=8.5 Hz, ArH), 7.37-7.38 (1H, m, ArH); m/z 391.0 (M+H)+ Anal. Calcld. for C23H21NO5. 0.1H2O: C, 70.25; H, 5.43; N, 3.56. Found: C, 70.15; H, 5.44; N, 3.49.
Quantity
6.22 g
Type
reactant
Reaction Step One
Quantity
4.26 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([N:4]1[CH:13](C(O)=O)[CH2:12][C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[CH2:5]1)(=O)[CH3:2].[C:17]([C:23]([O:25][CH3:26])=[O:24])#[C:18][C:19]([O:21][CH3:22])=[O:20]>C(OC(=O)C)(=O)C>[CH3:22][O:21][C:19]([C:18]1[C:17]([C:23]([O:25][CH3:26])=[O:24])=[C:1]([CH3:2])[N:4]2[C:13]=1[CH2:12][C:11]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1[CH2:5]2)=[O:20]

Inputs

Step One
Name
Quantity
6.22 g
Type
reactant
Smiles
C(C)(=O)N1CC2=CC=CC=C2CC1C(=O)O
Name
Quantity
4.26 g
Type
reactant
Smiles
C(#CC(=O)OC)C(=O)OC
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)OC(C)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 (± 5) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then cooled to room temperature
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure to dryness
CUSTOM
Type
CUSTOM
Details
The solid residue was recrystallized from ethanol

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C=1C(=C(N2CC=3C=CC=CC3CC21)C)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 7.38 g
YIELD: PERCENTYIELD 94.4%
YIELD: CALCULATEDPERCENTYIELD 123.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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